molecular formula C14H15BrClNO B5849629 3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one

3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5849629
M. Wt: 328.63 g/mol
InChI Key: UMUQQXHCOSHPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and aniline groups attached to a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of 4-bromo-3-chloroaniline. This intermediate can be synthesized by reacting hexamethylenetetramine with chlorine gas in the presence of formaldehyde and paraformaldehyde

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloroaniline: A precursor in the synthesis of the target compound.

    3-Bromo-4-chloroaniline: Another related compound with similar structural features.

    4-Chloroaniline: A simpler analog with only a chlorine substituent.

Uniqueness

3-(4-Bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both bromine and chlorine atoms, as well as the dimethylcyclohexene ring

Properties

IUPAC Name

3-(4-bromo-3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-12(15)13(16)6-9/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQQXHCOSHPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.